molecular formula C26H20N4O4 B11542573 (1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11542573
M. Wt: 452.5 g/mol
InChI Key: ROMKGHAXECHKFK-AZPGRJICSA-N
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Description

(1E)-1-(1-{[1,1’-BIPHENYL]-4-YL}-2-PHENYLETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a phenylethylidene moiety, and a dinitrophenyl hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(1-{[1,1’-BIPHENYL]-4-YL}-2-PHENYLETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation of 1-{[1,1’-BIPHENYL]-4-YL}-2-PHENYLETHYLIDENE with 2,4-DINITROPHENYLHYDRAZINE under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems such as chromatography or recrystallization.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenylethylidene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl hydrazine, converting them to amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (1E)-1-(1-{[1,1’-BIPHENYL]-4-YL}-2-PHENYLETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and phenylethylidene groups can bind to specific sites on these targets, modulating their activity. The dinitrophenyl hydrazine moiety may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Uniqueness: (1E)-1-(1-{[1,1’-BIPHENYL]-4-YL}-2-PHENYLETHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is unique due to its combination of biphenyl, phenylethylidene, and dinitrophenyl hydrazine groups. This structural complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler compounds like 2,2’-Bipyridyl and Dichloroaniline.

Properties

Molecular Formula

C26H20N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-[2-phenyl-1-(4-phenylphenyl)ethylidene]amino]aniline

InChI

InChI=1S/C26H20N4O4/c31-29(32)23-15-16-24(26(18-23)30(33)34)27-28-25(17-19-7-3-1-4-8-19)22-13-11-21(12-14-22)20-9-5-2-6-10-20/h1-16,18,27H,17H2/b28-25+

InChI Key

ROMKGHAXECHKFK-AZPGRJICSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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